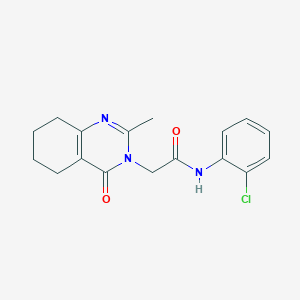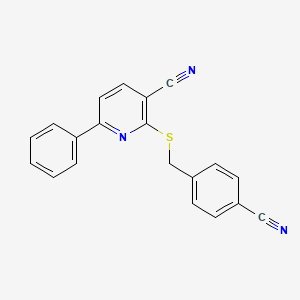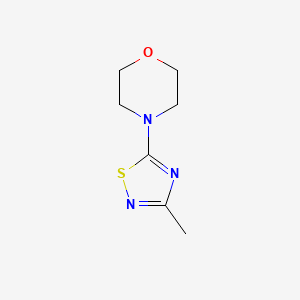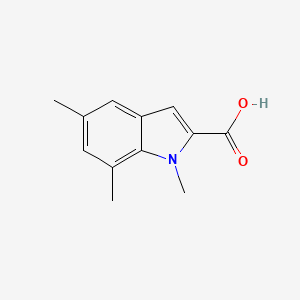
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C25H35N5O2 and its molecular weight is 437.588. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Probes for Metal Ions and Amino Acids
The compound is structurally similar to polythiophene-based conjugated polymers used for the detection of metal ions such as Hg2+ and Cu2+ in aqueous solutions. These compounds exhibit high selectivity and sensitivity towards these ions, leveraging electrostatic effects and complexation mechanisms. Additionally, the Cu2+ system can serve as a turn-on fluorescence probe for label-free detection of amino acids, demonstrating its utility in analytical chemistry and environmental monitoring Chaoxia Guo et al., 2014.
Antimicrobial Agents
Related structures have been synthesized and evaluated for their antimicrobial activity. For instance, thiazolidinone derivatives have been prepared and shown to possess significant antimicrobial properties against a variety of bacterial and fungal strains. This research highlights the compound's potential application in developing new antimicrobial agents Divyesh Patel et al., 2012.
Neurokinin-1 Receptor Antagonists
Compounds with similar structural features have been identified as nonpeptidic agonists of the neurokinin-1 (NK1) receptor, which are highly effective in pre-clinical tests relevant to clinical efficacy in emesis and depression. Such research underscores the potential therapeutic applications of these compounds in treating various conditions associated with NK1 receptor activity Timothy Harrison et al., 2001.
Sigma Receptor Ligands
Further studies have characterized novel sigma receptor ligands for their selectivity and affinity, revealing potential for investigating functional effects associated with sigma binding sites. This research contributes to our understanding of receptor-ligand interactions and the development of tools for probing neurological functions R. Matsumoto et al., 1995.
Urotensin-II Receptor Agonists
Investigations have led to the discovery of the first nonpeptide agonist of the GPR14/urotensin-II receptor, showcasing the importance of such compounds in pharmacological research and their potential as drug leads. These findings offer insights into receptor agonism and the development of novel therapeutic agents G. Croston et al., 2002.
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O2/c1-18-14-19(2)16-21(15-18)27-25(32)24(31)26-17-23(30-12-10-29(5)11-13-30)20-6-8-22(9-7-20)28(3)4/h6-9,14-16,23H,10-13,17H2,1-5H3,(H,26,31)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFAKALCLRMBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B3015555.png)


![N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide](/img/structure/B3015559.png)

![6-Chloropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3015565.png)
![1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride](/img/structure/B3015567.png)
![2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B3015568.png)


![2-(2-(4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B3015574.png)
![N-(1-Benzyl-4-cyanopiperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B3015576.png)